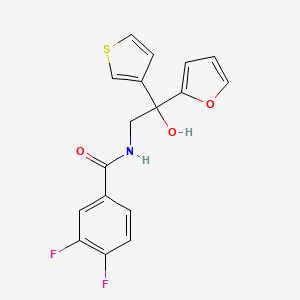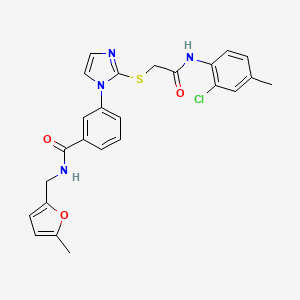
3-(2-((2-((2-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-((5-methylfuran-2-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-substituted imidazolylbenzamides, which includes compounds with a structure similar to the one , has been explored in the context of developing new selective class III agents for cardiac electrophysiological activity. The study described the synthesis of 18 different compounds, with some showing potency comparable to sematilide, a clinically trialed class III agent. The imidazolyl moiety was identified as a viable replacement for the methylsulfonylamino group in this series of compounds .
Molecular Structure Analysis
The molecular structure of compounds similar to the one under analysis often includes a benzamide group, which is a significant pharmacophore for biological activity. In the context of anticancer evaluation, benzamide derivatives containing a thiadiazole scaffold have been synthesized and their structures confirmed through various spectroscopic methods, including IR, NMR, and mass spectrometry. These structural analyses are crucial for understanding the activity and properties of the compounds .
Chemical Reactions Analysis
The reactivity of related compounds has been studied, particularly in the synthesis of 3-oxo-4-amino-1,2,3-oxadiazole derivatives. The research outlined the conditions for the separation and purification of these compounds, as well as their stability in different acid/base conditions. Theoretical calculations were also performed to better understand the reactivity and stability of these compounds, which is relevant for the analysis of the chemical reactions of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives have been investigated, especially in the context of their biological activity. For instance, a series of benzamide derivatives were synthesized and evaluated for their anticancer activity against various human cancer cell lines. The study included an assessment of the compounds' physical properties and their in vitro anticancer activity, providing insights into the relationship between the chemical structure and biological function. Additionally, a molecular docking study was performed to predict the mechanism of action, and ADMET properties were predicted to assess the drug-like behavior of the compounds .
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Research on molecules with imidazole cores, similar to the one , often focuses on their synthesis and potential biological activities. For instance, Starrett et al. (1989) explored new imidazo[1,2-a]pyridines as potential antisecretory and cytoprotective agents for treating ulcers. Although none showed significant antisecretory activity, several demonstrated good cytoprotective properties in ethanol and HCl models, highlighting the potential therapeutic applications of such compounds (Starrett, Montzka, Crosswell, & Cavanagh, 1989).
Cardiac Electrophysiological Activity
Morgan et al. (1990) synthesized and evaluated the cardiac electrophysiological activity of N-substituted imidazolylbenzamides, discovering compounds with potency comparable to that of known selective class III agents. This suggests the relevance of exploring imidazole derivatives for developing new treatments for arrhythmias (Morgan, Lis, Lumma, Nickisch, Wohl, Phillips, Gomez, Lampe, Di Meo, & Marisca, 1990).
Antimicrobial and Antioxidant Potential
Talupur, Satheesh, and Chandrasekhar (2021) conducted a study on the synthesis, characterization, antimicrobial evaluation, and docking studies of certain compounds, showing the process of creating molecules and assessing their biological activities. This work exemplifies the multifaceted approach to researching new compounds, from synthesis to application, including antimicrobial and antioxidant evaluations (Talupur, Satheesh, & Chandrasekhar, 2021).
Propiedades
IUPAC Name |
3-[2-[2-(2-chloro-4-methylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN4O3S/c1-16-6-9-22(21(26)12-16)29-23(31)15-34-25-27-10-11-30(25)19-5-3-4-18(13-19)24(32)28-14-20-8-7-17(2)33-20/h3-13H,14-15H2,1-2H3,(H,28,32)(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFOFLNNQAJBRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C(=O)NCC4=CC=C(O4)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

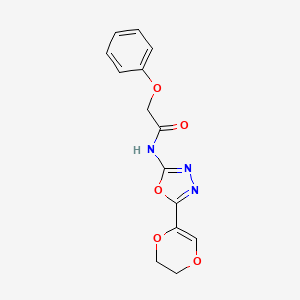
![6-chloro-N-[2-(naphthalen-2-yloxy)ethyl]pyridine-3-carboxamide](/img/structure/B2521873.png)
![Ethyl 3-(4-fluorophenyl)-5-(3-nitrobenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2521874.png)
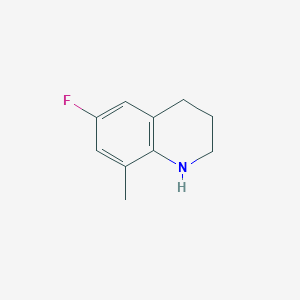
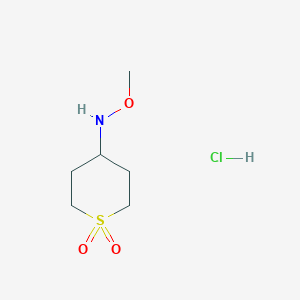

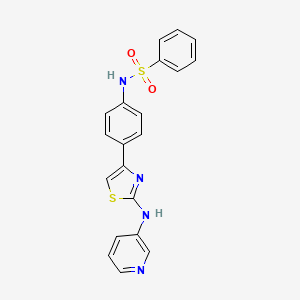
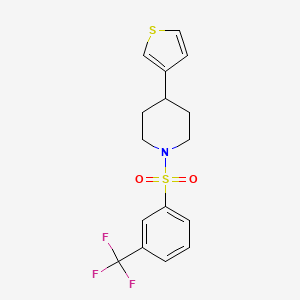
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2521884.png)
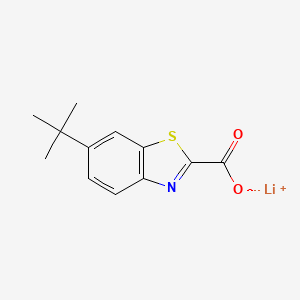
![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2521888.png)
![3-Phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride](/img/structure/B2521890.png)
